N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-11-5-3-10(4-6-11)13-9-19-14(18-13)17-12-2-1-7-16-8-12/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLHQTYUBJJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The bromophenyl group can be introduced via bromination of the corresponding phenyl derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the bromophenyl-thiazole intermediate with 3-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and thiazolyl groups contribute to the compound’s binding affinity and specificity. The pyridylamine moiety may participate in hydrogen bonding and other interactions with the target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison of Thiazole Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-Bromophenyl, Pyridin-3-amine | 346.23 (calc) | Bromine enhances lipophilicity |
| 4-(4-Chlorophenyl)-N-benzylidene-thiazole | Thiazole | 4-Chlorophenyl, Schiff base | 343.85 (calc) | Chlorine reduces steric bulk |
| 4-(2,4-Dimethyl-thiazolyl)-pyrimidin-2-amine | Pyrimidine-thiazole | Trifluoromethylphenyl | 350.36 | Trifluoromethyl improves stability |
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine (CAS No. 315702-99-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its potential as an antimicrobial, anticancer, and antimalarial agent, supported by various research findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 267.35 g/mol. Its structure features a thiazole ring substituted with a bromophenyl group and a pyridine moiety, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| This compound | S. aureus, E. coli | Moderate inhibition |
| 5-Methyl-4-phenylthiazol-2-amine | K. pneumoniae | Significant inhibition |
| 2-Bromo-4-(pyridin-3-yl)thiazole | P. aeruginosa | Low inhibition |
Research indicates that modifications to the thiazole ring can enhance antimicrobial potency, particularly when electron-withdrawing groups are present at specific positions on the phenyl ring .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Thiazole derivatives have been identified as potential inhibitors of various cancer cell lines due to their ability to interfere with cellular mechanisms.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of several thiazole derivatives on human cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The results demonstrated that compounds with thiazole rings showed significant antiproliferative activity with IC50 values in the low micromolar range:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 10.5 |
| 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline | HepG2 | 8.7 |
These findings suggest that structural modifications can lead to promising candidates for further development in cancer therapeutics .
Antimalarial Activity
The compound has shown potential as an antimalarial agent against Plasmodium falciparum, the parasite responsible for malaria. A structure–activity relationship (SAR) study indicated that the presence of specific substituents on the thiazole ring significantly influenced antimalarial potency.
Table 2: Antimalarial Activity of Thiazole Derivatives
| Compound | Strain Tested | Activity Observed |
|---|---|---|
| This compound | Plasmodium falciparum (3D7) | High potency |
| 5-Methylthiazole derivative | Plasmodium vivax | Moderate potency |
The research indicates that non-bulky electron-withdrawing groups enhance the compound's efficacy against malaria parasites while maintaining low cytotoxicity toward mammalian cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodology : Copper-catalyzed coupling reactions are widely used for aryl-amine bond formation. For example, a protocol involving cesium carbonate as a base, DMSO as a solvent, and copper(I) bromide as a catalyst at 35°C for 48 hours can achieve moderate yields (~18%) of structurally related thiazole-pyridine amines. Post-reaction purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical to isolate the product .
- Optimization : Adjusting the stoichiometry of cyclopropanamine (or analogous amines) and testing alternative palladium/copper catalysts (e.g., Pd(PPh₃)₄) may improve yield. Reaction monitoring via TLC or HPLC is recommended to identify optimal termination points.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm for pyridine and bromophenyl groups) and thiazole C-S/C-N resonances (δ 120–160 ppm in ¹³C NMR).
- HRMS : Exact mass analysis (e.g., ESI-MS) should match the theoretical molecular weight (e.g., m/z 332.0 [M+H]+ for C₁₄H₁₀BrN₃S) .
- X-ray crystallography : Single-crystal diffraction can confirm bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between the thiazole and pyridine rings, as demonstrated for analogous fluorophenyl-thiazole amines .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Chromatography : Use silica gel column chromatography with a gradient eluent (e.g., 0–100% ethyl acetate in hexane) to resolve polar byproducts. For persistent impurities, recrystallization from ethanol/water or acetonitrile may enhance purity .
- Acid-base extraction : Leverage the compound’s basicity (from the pyridine amine) by washing the organic layer with dilute HCl to remove neutral/apolar contaminants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the biological activity of this compound?
- Methodology :
Synthesize analogs with variations in the bromophenyl (e.g., replace Br with Cl, CF₃) or pyridine (e.g., add methyl/methoxy groups) moieties.
Test in vitro activity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett σ constants) or steric (Taft parameters) properties .
Use computational tools (e.g., molecular docking) to predict binding interactions with target proteins, as shown for related thiazole derivatives .
Q. How can contradictory biological activity data across studies be resolved for this compound?
- Approach :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from independent studies. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Standardized retesting : Re-evaluate the compound under controlled conditions (fixed pH, temperature, and solvent/DMSO concentrations) using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective for elucidating the metabolic stability and degradation pathways of this compound?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on oxidative demethylation (pyridine ring) or thiazole ring opening, as observed in fluorophenyl-thiazole analogs .
- Stability testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) and monitor decomposition products by HPLC. Use QbD principles to identify critical stability-indicating parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
